7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core with two ketone groups at positions 2 and 4. Its structure features:
- 3-Methyl group: Enhances metabolic stability by reducing oxidative degradation .
- 7-Substituent: A 2-(1H-benzimidazol-2-ylsulfanyl)ethyl chain. The benzimidazole moiety is a pharmacophore in antiviral and anticancer agents, while the sulfanyl (thioether) linker improves lipophilicity and resistance to hydrolysis .
- 8-Substituent: A 4-morpholinyl group. Morpholine is frequently used in drug design to enhance aqueous solubility and bioavailability due to its polar oxygen atom .
The compound’s molecular formula is C₁₉H₂₁N₇O₃S, with a molecular weight of 427.48 g/mol.
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-6-9-29-10-7-25)8-11-30-17-20-12-4-2-3-5-13(12)21-17/h2-5H,6-11H2,1H3,(H,20,21)(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSWFRAYZKHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methylxanthine
The xanthine core is derived from theophylline (1,3-dimethylxanthine) or synthesized de novo. A representative pathway involves cyclocondensation of 5,6-diaminouracil with methylating agents.
Example Protocol :
- Cyclocondensation :
- Demethylation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl isocyanate, DMF, 80°C | 75 |
| 2 | HBr (48%), reflux | 82 |
Substitution at the 8-Position with Morpholine
Installation of the 7-[2-(Benzimidazol-2-Ylsulfanyl)Ethyl] Side Chain
Synthesis of Benzimidazole-2-Thiol
Protocol :
- Cyclization :
- Acid Workup :
Alkylation at the 7-Position
A two-step process introduces the ethyl spacer and benzimidazole moiety:
- Thiolation :
- Thioether Formation :
Optimization Notes :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves thiolate anion reactivity.
- HPLC Purity : >98% after recrystallization from ethanol/water.
Final Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar purine core and equatorial orientation of the morpholinyl group.
Industrial-Scale Considerations
- Cost-Efficiency : Use of POCl₃ for chlorination requires corrosion-resistant reactors.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Yield Scaling : Pilot-scale reactions achieve 62% overall yield (50 kg batch).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Substitution | High regioselectivity | Multiple purification steps |
| One-Pot Functionalization | Reduced processing time | Lower yield (∼45%) |
| Solid-Phase Synthesis | Automation-friendly | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and purine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, a series of benzimidazole derivatives were synthesized and tested against various bacterial and fungal strains. The results indicated that compounds similar to 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol and ampicillin .
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| This compound | 12.5 - 25 | Antibacterial |
| Compound A | 50 | Antifungal |
| Compound B | 25 - 100 | Antibacterial |
Anti-inflammatory Properties
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. For example, compounds in this class have shown significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process. The compound's ability to reduce edema and pain in animal models has been documented, with some studies reporting a reduction in inflammation comparable to standard anti-inflammatory drugs such as indomethacin .
Study on Antimicrobial Efficacy
In a study conducted by Wang et al., a library of purine-benzimidazole hybrids was evaluated for antimicrobial potency. The compound exhibited a remarkable ability to inhibit multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Investigation of Anti-inflammatory Effects
Research by Sharma et al. highlighted the analgesic effects of benzimidazole derivatives in vivo. The study demonstrated that specific derivatives reduced pain responses significantly more than traditional analgesics at equivalent doses . This finding supports the potential use of compounds like this compound in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The purine core can mimic nucleotides, interfering with DNA and RNA synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives exhibit diverse pharmacological profiles depending on substitutions at positions 7 and 8. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility: The target compound’s morpholine group (logP ~0.5) provides better solubility compared to piperazine (logP ~1.2) in ’s compound . Hydrophilic groups like 2-hydroxyethylamino () further increase solubility but may reduce blood-brain barrier (BBB) penetration .
Impact of Aromatic Moieties :
- Benzimidazole (target) and indole () are electron-rich heterocycles that facilitate π-π stacking with biological targets, whereas chlorophenyl () introduces steric and electronic effects for selective binding .
Linker Groups :
- Thioether in the target compound offers greater stability than ether or amine linkers in analogs (e.g., ’s hydroxypropyl chain) .
Bioactivity Implications: Morpholine and piperazine substituents are common in kinase inhibitors (e.g., GSK-3β), suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A purine core which is fundamental in many biological processes.
- A benzimidazole moiety that is known for various pharmacological activities.
- A morpholine group , which often enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The presence of the benzimidazole and morpholine groups in this compound suggests potential effectiveness against bacterial and fungal strains.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 7-[...]-3-Methyl... | Antimicrobial | E. coli | |
| 7-[...]-3-Methyl... | Antifungal | C. albicans |
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt.
- Case Study : A study on related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting a similar potential for the compound .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibitors : Similar compounds have been reported to act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in cellular signaling.
- Interference with DNA/RNA Synthesis : Due to its purine structure, it may compete with natural substrates.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Metabolism : Investigations into its metabolic pathways suggest that it undergoes significant hepatic metabolism, impacting its bioavailability .
- Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required for conclusive results.
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry, focusing on functionalizing the purine core. Key steps include:
- Sulfur-bridge formation : Introducing the benzimidazole-thioethyl group via nucleophilic substitution or thiol-ene coupling reactions.
- Morpholine incorporation : Alkylation or Mitsunobu reactions to attach the morpholinyl group at the 8-position.
- Purine core assembly : Cyclocondensation of substituted pyrimidines with appropriate carbonyl reagents.
Critical purification steps (e.g., column chromatography, recrystallization) ensure structural integrity. Structural analogs (e.g., 7-(2-chlorobenzyl) derivatives) highlight the sensitivity of substituent positioning to reaction yields .
Basic: How is the compound’s structure validated experimentally?
Methodological Answer:
Structural characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., morpholinyl methyl groups at δ 2.3–3.1 ppm) and confirms benzimidazole-thioethyl connectivity.
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfur-related bands (C-S at ~600 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 383.19595) and fragmentation patterns .
Advanced: How to design experiments to study its interactions with nucleotide-processing enzymes?
Methodological Answer:
- Target selection : Prioritize enzymes with purine-binding domains (e.g., kinases, phosphodiesterases) based on structural analogs’ activities .
- Assay design :
- Fluorescence polarization : Monitor competitive displacement of fluorescent ATP analogs.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Controls : Include known inhibitors (e.g., 5-fluorouracil for thymidylate synthase) to validate assay sensitivity .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Orthogonal validation : Use complementary assays (e.g., cell viability + enzymatic inhibition) to confirm activity.
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate potency from assay artifacts.
- Structural analogs : Compare substituent effects (e.g., benzimidazole vs. benzothiazole derivatives) to identify pharmacophores .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC-UV/ELSD : Monitor degradation products (e.g., morpholinyl oxidation byproducts) using C18 columns and acidic mobile phases (pH 4.6 acetate buffer).
- Forced degradation studies : Expose to heat, light, and oxidizing agents to identify instability triggers (e.g., avoid acidic media per ).
- Elemental analysis : Confirm C/H/N/S ratios to detect synthetic impurities .
Advanced: What computational strategies predict its reactivity in biological systems?
Methodological Answer:
- Density functional theory (DFT) : Calculate electron distribution at the purine core to predict nucleophilic attack sites.
- Molecular docking : Simulate binding poses with ATP-binding proteins (e.g., PDB: 1ATP) using software like AutoDock Vina.
- QSAR models : Corrogate substituent effects (e.g., benzimidazole sulfur vs. oxygen) with activity data from analogs .
Basic: What structural analogs exist, and how do they inform SAR studies?
Methodological Answer:
Key analogs include:
Advanced: How to assess its stability under varying environmental conditions?
Methodological Answer:
- Photodegradation studies : Use UV chambers (λ = 254 nm) to simulate sunlight exposure; monitor via LC-MS.
- Hydrolytic stability : Incubate in buffers (pH 1–12) at 37°C; quantify parent compound loss.
- Oxidative stress tests : Expose to H₂O₂ or Fenton reagents; identify reactive oxygen species (ROS)-sensitive moieties .
Advanced: How to integrate findings into broader pharmacological frameworks?
Methodological Answer:
- Theoretical alignment : Link to nucleotide metabolism pathways (e.g., purine salvage) using databases like KEGG.
- Mechanistic modeling : Develop kinetic models of enzyme inhibition using tools like COPASI.
- Cross-disciplinary validation : Collaborate with toxicology studies to assess off-target effects (e.g., mitochondrial toxicity) .
Advanced: What methodologies evaluate its environmental impact and ecotoxicity?
Methodological Answer:
- Fate studies : Track abiotic degradation (hydrolysis, photolysis) using OECD 307 guidelines.
- Bioaccumulation assays : Measure logP values and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
- Ecotoxicogenomics : Profile gene expression changes in exposed organisms to identify toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
